molecular formula C9H7NO3S B13699792 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid

Cat. No.: B13699792
M. Wt: 209.22 g/mol
InChI Key: MRGSINMKGWNQES-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a thienyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically proceeds at room temperature and involves the formation of an oxazoline intermediate, which is then oxidized to the corresponding oxazole using manganese dioxide (MnO2) as a heterogeneous reagent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the purification processes, are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the oxazole ring.

Scientific Research Applications

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is unique due to the presence of both a thienyl and an oxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C₉H₇N₁O₃S
  • Molecular Weight : Approximately 209.22 g/mol
  • Functional Groups : Contains an oxazole ring, a methyl group, and a thienyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and similar efficacy against other bacterial strains .
  • Antifungal Activity : Preliminary studies suggest antifungal properties, with activity noted against Candida albicans and other fungal pathogens. The MIC values ranged from 16.69 to 78.23 µM for various strains .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for its potential therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, although detailed pathways remain to be fully elucidated.

This compound acts through several biochemical pathways:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes associated with inflammation and microbial resistance. This interaction is vital for its antimicrobial and anti-inflammatory effects.
  • Receptor Binding : The compound may bind to various biological receptors, influencing cellular signaling pathways involved in immune responses and inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated:

Bacterial StrainMIC (mg/mL)
E. coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0098

These findings support the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In another study focusing on anti-inflammatory effects, the compound was tested in vitro for its ability to reduce cytokine production in macrophage cells stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential use in inflammatory disorders.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

5-methyl-2-thiophen-3-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12)

InChI Key

MRGSINMKGWNQES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CSC=C2)C(=O)O

Origin of Product

United States

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